molecular formula C15H13NO5S B6242244 3-(3,4-dihydro-2H-1,4-benzoxazine-4-sulfonyl)benzoic acid CAS No. 1197683-35-4

3-(3,4-dihydro-2H-1,4-benzoxazine-4-sulfonyl)benzoic acid

Cat. No. B6242244
CAS RN: 1197683-35-4
M. Wt: 319.3
InChI Key:
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Description

“3-(3,4-dihydro-2H-1,4-benzoxazine-4-sulfonyl)benzoic acid” is a chemical compound with the molecular formula C15H13NO5S . It has a molecular weight of 319.34 . This compound is used as a pharmaceutical intermediate .


Synthesis Analysis

The synthesis of 3,4-dihydro-1,4-benzoxazine derivatives, which are structurally similar to the compound , has been reported in the literature . The synthesis process involves Lewis acid-catalyzed S N 2-type ring opening of activated aziridines with 2-halophenols followed by Cu (I)-catalyzed intramolecular C-N cyclization .


Molecular Structure Analysis

The InChI code for the compound is 1S/C15H13NO5S/c17-15(18)11-4-3-5-12(10-11)22(19,20)16-8-9-21-14-7-2-1-6-13(14)16/h1-7,10H,8-9H2,(H,17,18) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Safety and Hazards

The compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and washing with plenty of soap and water if it comes into contact with skin .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(3,4-dihydro-2H-1,4-benzoxazine-4-sulfonyl)benzoic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "3-nitrobenzoic acid", "2-aminophenol", "sodium sulfite", "sodium dithionite", "sodium hydroxide", "sulfuric acid", "acetic anhydride", "acetic acid", "hydrochloric acid", "sodium bicarbonate", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Reduction of 3-nitrobenzoic acid to 3-aminobenzoic acid using sodium dithionite and sodium sulfite in the presence of sodium hydroxide.", "Step 2: Cyclization of 3-aminobenzoic acid and 2-aminophenol in the presence of sulfuric acid to form 3-(2-hydroxyphenyl)-3,4-dihydro-2H-1,4-benzoxazine.", "Step 3: Sulfonation of 3-(2-hydroxyphenyl)-3,4-dihydro-2H-1,4-benzoxazine with sulfuric acid to form 3-(3,4-dihydro-2H-1,4-benzoxazine-4-sulfonyl)phenol.", "Step 4: Esterification of 3-(3,4-dihydro-2H-1,4-benzoxazine-4-sulfonyl)phenol with acetic anhydride in the presence of acetic acid to form 3-(3,4-dihydro-2H-1,4-benzoxazine-4-sulfonyl)acetophenone.", "Step 5: Hydrolysis of 3-(3,4-dihydro-2H-1,4-benzoxazine-4-sulfonyl)acetophenone with hydrochloric acid to form 3-(3,4-dihydro-2H-1,4-benzoxazine-4-sulfonyl)benzoic acid.", "Step 6: Neutralization of 3-(3,4-dihydro-2H-1,4-benzoxazine-4-sulfonyl)benzoic acid with sodium bicarbonate and extraction with ethyl acetate to obtain the final product." ] }

CAS RN

1197683-35-4

Product Name

3-(3,4-dihydro-2H-1,4-benzoxazine-4-sulfonyl)benzoic acid

Molecular Formula

C15H13NO5S

Molecular Weight

319.3

Purity

95

Origin of Product

United States

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